The synthesis of NMS-1116354 involves multiple steps that typically include the formation of key intermediates through organic reactions. Although specific synthetic pathways are proprietary, the general approach includes:
The detailed synthetic pathway has not been publicly disclosed but typically adheres to established organic synthesis protocols used in pharmaceutical chemistry .
The molecular structure of NMS-1116354 can be represented by its canonical SMILES notation: CC(C1=CC(=C(C=C1)Cl)F)N(C(=O)NCC(F)(F)C(=O)N)C(C(=O)NCC(F)(F)C(=O)N)=O
. This notation encapsulates the arrangement of atoms within the molecule, including functional groups critical for its biological activity.
Key structural features include:
Data on its three-dimensional conformation can be obtained through computational modeling or X-ray crystallography, although specific structural data may not be publicly available .
NMS-1116354 primarily undergoes reactions characteristic of small molecule inhibitors targeting kinases. These reactions include:
The specificity of NMS-1116354 for CDC7 over other kinases has been demonstrated through biochemical assays, indicating its potential utility in targeted cancer therapies .
The mechanism of action for NMS-1116354 involves several key steps:
This mechanism positions NMS-1116354 as a promising candidate for further clinical evaluation in oncology settings .
Relevant data regarding its solubility, stability under various pH conditions, and reactivity with biological molecules can be obtained from detailed experimental studies .
NMS-1116354 is primarily utilized in cancer research due to its role as a CDC7 kinase inhibitor. Its applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: